2,4,5-Trifluoro-N-methyl-benzamide
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Overview
Description
2,4,5-Trifluoro-N-methyl-benzamide: is an organic compound with the molecular formula C8H6F3NO . It is characterized by the presence of three fluorine atoms attached to a benzene ring and an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4,5-trifluorobenzoic acid with methylamine under appropriate conditions to form the desired benzamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluoro-N-methyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amide group can be involved in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of one of the trifluoromethyl groups with another substituent .
Scientific Research Applications
2,4,5-Trifluoro-N-methyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-N-methyl-benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4,5-Trifluoro-3-methoxy-N-methyl-benzamide: Similar structure with an additional methoxy group.
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide: Contains additional azido and methacrylamidoethyl groups
Uniqueness: 2,4,5-Trifluoro-N-methyl-benzamide is unique due to the specific positioning of the trifluoromethyl groups and the presence of the N-methyl amide group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
2,4,5-trifluoro-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-12-8(13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMYTIWEBMQMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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